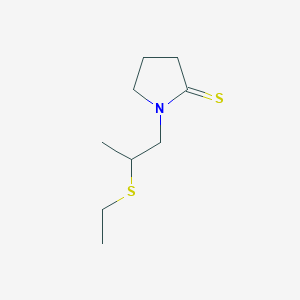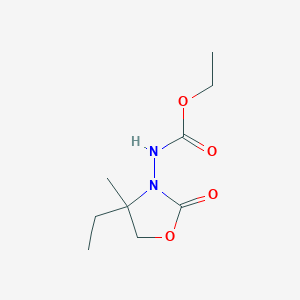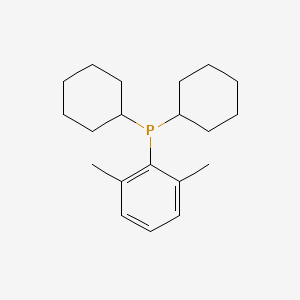
Dicyclohexyl(2,6-dimethylphenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2,6-dimethylphenyl)phosphine is an organophosphorus compound that features a phosphine group bonded to a 2,6-dimethylphenyl group and two cyclohexyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2,6-dimethylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 2,6-dimethylphenyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with 2,6-dimethylphenyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
化学反应分析
Types of Reactions: Dicyclohexyl(2,6-dimethylphenyl)phosphine primarily participates in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Dicyclohexyl(2,6-dimethylphenyl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
作用机制
The mechanism by which dicyclohexyl(2,6-dimethylphenyl)phosphine exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to form active catalytic species that facilitate the formation of carbon-carbon bonds. The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis .
相似化合物的比较
Similar Compounds:
- Dicyclohexyl(2,6-dimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine
Uniqueness: Dicyclohexyl(2,6-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky cyclohexyl groups provide steric hindrance that can enhance selectivity in reactions, while the 2,6-dimethylphenyl group offers electronic properties that stabilize the metal-ligand complex .
属性
分子式 |
C20H31P |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
dicyclohexyl-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C20H31P/c1-16-10-9-11-17(2)20(16)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-11,18-19H,3-8,12-15H2,1-2H3 |
InChI 键 |
XWQSRTDTWHCLIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)P(C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






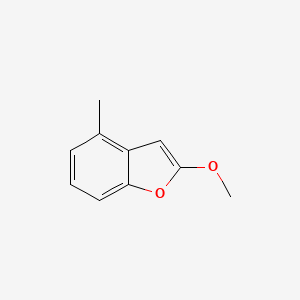
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)



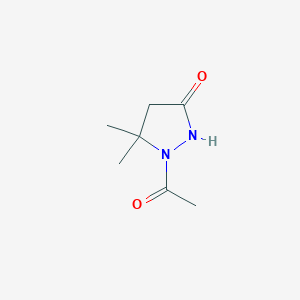
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
